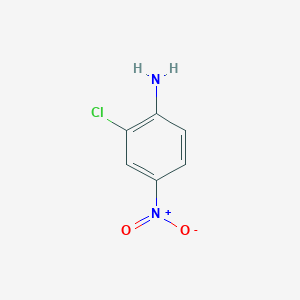

2-Chloro-4-nitroaniline

Übersicht

Beschreibung

2-Chloro-4-nitroaniline is a nitroaromatic compound with the chemical formula C6H5ClN2O2. It is widely used as an intermediate in the synthesis of dyes, pharmaceuticals, and corrosion inhibitors. Additionally, it is employed in the manufacture of niclosamide, a molluscicide .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Chloro-4-nitroaniline can be synthesized through various methods. One common approach involves the nitration of 2-chloroaniline using nitric acid and sulfuric acid. The reaction typically occurs at low temperatures to control the exothermic nature of the nitration process .

Industrial Production Methods: In industrial settings, this compound is often produced by chlorinating 4-nitroaniline in the presence of hydrochloric acid or nitric acid. The reaction is carried out at controlled temperatures, initially at 5° to 10°C, and then gradually increased to 70°C. The product is then purified through crystallization .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-4-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.

Substitution: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 4-nitroaniline.

Common Reagents and Conditions:

Reduction: Iron and hydrochloric acid are commonly used for the reduction of the nitro group.

Substitution: Sodium hydroxide is often used for nucleophilic substitution reactions.

Major Products:

Reduction: this compound is reduced to 2-chloro-4-aminophenol.

Substitution: The substitution of the chlorine atom results in the formation of 4-nitroaniline.

Wissenschaftliche Forschungsanwendungen

Applications in Dye Manufacturing

The compound is extensively used in the production of both disperse and basic dyes. Its chemical structure allows it to participate in various reactions that yield vibrant colors, making it valuable in textile industries. The synthesis processes often involve complex reactions where 2-chloro-4-nitroaniline acts as a key building block, contributing to the color properties of the final products .

Pharmaceutical Applications

In pharmaceuticals, this compound serves as a precursor for several important drugs. Notably, it is involved in the synthesis of niclosamide, which is employed as an anti-helminthic agent. The compound's ability to undergo transformations makes it suitable for developing various pharmaceutical intermediates .

Environmental Impact and Biodegradation Studies

Due to its widespread use, this compound has been detected as a contaminant in environmental samples, raising concerns about its biodegradability and toxicity. Research has shown that certain bacterial strains, such as Rhodococcus sp., can utilize this compound as a sole carbon source, leading to its degradation into less harmful compounds like 4-amino-3-chlorophenol .

Case Study: Biodegradation Pathway

A study conducted by Liu et al. (2013) reported on the metabolic pathway of this compound by Rhodococcus sp. strain MB-P1 under aerobic conditions. The degradation process was characterized by the release of nitrite ions and ammonia, indicating a significant transformation of the compound into less toxic metabolites .

| Substrate | Oxygen Uptake (nmol O/min/mg protein) |

|---|---|

| This compound | 90.17 ± 0.5 |

| 4-Amino-3-Chlorophenol | 59.70 ± 1.5 |

| 4-Nitroaniline | 83.13 ± 0.2 |

| Aniline | 53.3 ± 1.3 |

This table illustrates the oxygen uptake rates during the degradation process, highlighting the efficiency of Rhodococcus sp. in breaking down this compound compared to other substrates .

Photophysical Properties and Crystal Engineering

Recent studies have investigated the photophysical properties of different polymorphs of this compound, revealing its potential for applications in nonlinear optics due to its strong second harmonic generation (SHG) capabilities. The triclinic polymorph exhibits SHG that is twice as effective as potassium dihydrogen phosphate when subjected to laser irradiation . This property opens avenues for utilizing this compound in optical devices and materials science.

Health and Safety Concerns

Despite its utility, this compound poses health risks due to its mutagenic potential as demonstrated in various studies involving Salmonella typhimurium. Its classification as a black-listed substance highlights the need for careful handling and consideration of environmental impacts during its use .

Wirkmechanismus

The mechanism of action of 2-Chloro-4-nitroaniline involves its metabolic degradation. In aerobic conditions, it is metabolized by bacteria such as Rhodococcus sp. strain MB-P1. The degradation pathway includes the removal of the nitro group by a flavin-dependent monooxygenase, followed by further transformation to 4-amino-3-chlorophenol and 6-chlorohydroxyquinol .

Vergleich Mit ähnlichen Verbindungen

4-Nitroaniline: Similar in structure but lacks the chlorine atom.

2-Chloroaniline: Similar in structure but lacks the nitro group.

2,6-Dichloro-4-nitroaniline: Contains an additional chlorine atom compared to 2-Chloro-4-nitroaniline

Uniqueness: this compound is unique due to its dual functional groups (nitro and chloro), which allow it to participate in a wide range of chemical reactions and make it a versatile intermediate in various industrial applications .

Biologische Aktivität

2-Chloro-4-nitroaniline (2-C-4-NA) is a chemical compound widely used as an intermediate in the synthesis of dyes, pharmaceuticals, and corrosion inhibitors. Its biological activity has garnered attention due to its potential environmental impacts and implications for bioremediation. This article delves into the biological activity of 2-C-4-NA, focusing on its metabolic pathways, toxicity, and potential applications in bioremediation.

Metabolic Pathways

Recent studies have elucidated the metabolic pathways of 2-C-4-NA in various bacterial strains. One significant finding is that Burkholderia sp. strain RKJ 800 can utilize 2-C-4-NA as a sole carbon and nitrogen source, degrading it through a hydroquinone pathway. This strain demonstrates the ability to transform 2-C-4-NA into hydroquinone and other metabolites, which can be further degraded, highlighting its potential for bioremediation in contaminated environments .

Degradation Mechanism

The degradation process initiated by strain MB-P1 , another bacterium, involves two key steps:

- Oxidative Hydroxylation : The first step is catalyzed by a flavin-dependent monooxygenase, leading to the production of 4-amino-3-chlorophenol (4-A-3-CP) .

- Subsequent Transformations : The 4-A-3-CP is further degraded by aniline dioxygenase, resulting in the formation of 6-chlorohydroxyquinol (6-CHQ) as a terminal aromatic intermediate .

Toxicological Aspects

While 2-C-4-NA is utilized in various industrial applications, its toxicity has raised concerns regarding environmental safety. Studies indicate that it is non-biodegradable in aquatic environments and poses risks to both human health and ecological systems . Toxicity assays have shown that exposure to 2-C-4-NA can lead to adverse effects on microbial communities and aquatic organisms.

Case Studies and Research Findings

Several research findings highlight the biological activity of 2-C-4-NA:

- Bacterial Growth Studies : In controlled experiments, strain MB-P1 exhibited significant growth when cultured with varying concentrations of 2-C-4-NA (50 to 500 µM). The growth was monitored through optical density measurements and protein assays, confirming the compound's utilization as a nutrient source .

- Enzymatic Activity : Enzyme assays demonstrated that the degradation pathway involves specific enzymes that facilitate the breakdown of 2-C-4-NA into less harmful products. The enzymatic activities were measured through time-dependent disappearance of the substrate and release of nitrite ions .

- Antioxidant and Antibacterial Properties : Compounds derived from reactions involving 2-C-4-NA have been synthesized and evaluated for their biological activities. For instance, derivatives have shown promising antibacterial and antioxidant properties, indicating potential therapeutic applications .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Parameter | Findings |

|---|---|

| Metabolic Pathway | Hydroquinone pathway via Burkholderia sp. RKJ 800 |

| Key Metabolites | 4-amino-3-chlorophenol (4-A-3-CP), 6-chlorohydroxyquinol (6-CHQ) |

| Toxicity | Non-biodegradable; harmful to aquatic life |

| Bacterial Growth Range | Effective utilization at concentrations of 50–500 µM |

| Antioxidant Activity IC50 | Varies; potent derivatives show IC50 values <20 µg/ml |

Eigenschaften

IUPAC Name |

2-chloro-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCWBQIWHWIRGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Record name | 2-CHLORO-4-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20004 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021973 | |

| Record name | 2-Chloro-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-chloro-4-nitroaniline is a yellow crystalline powder. (NTP, 1992), Yellow solid; [Hawley] Yellow powder; [MSDSonline] | |

| Record name | 2-CHLORO-4-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20004 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Amino-2-chloro-4-nitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2841 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

205 °C, Flash point = 205 °C | |

| Record name | 1-Amino-2-chloro-4-nitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2841 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-AMINO-2-CHLORO-4-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5405 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in ether, ethanol, acetic acid, Soluble in alcohol, benzene, ether; slightly soluble in water and strong acids | |

| Record name | 1-AMINO-2-CHLORO-4-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5405 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000485 [mmHg] | |

| Record name | 1-Amino-2-chloro-4-nitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2841 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Yellow needles from water | |

CAS No. |

121-87-9 | |

| Record name | 2-CHLORO-4-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20004 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloro-4-nitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-2-chloro-4-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-nitroaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3548 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2-chloro-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloro-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-4-NITROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XSA3ZX337B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-AMINO-2-CHLORO-4-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5405 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

225 to 228 °F (NTP, 1992), 108 °C | |

| Record name | 2-CHLORO-4-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20004 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-AMINO-2-CHLORO-4-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5405 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-chloro-4-nitroaniline?

A1: this compound has the molecular formula C6H5ClN2O2 and a molecular weight of 172.57 g/mol [].

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers commonly utilize techniques like FT-IR, 1H NMR, 13C NMR, and UV-Vis spectroscopy to characterize this compound. These techniques provide insights into the compound's functional groups, structural arrangements, and electronic transitions [, , ].

Q3: How does the presence of the nitro group influence the properties of this compound?

A3: The nitro group, being strongly electron-withdrawing, significantly impacts this compound's properties. It affects its reactivity, influencing its behavior in chemical reactions and interactions with other molecules [, ].

Q4: Can you elaborate on the supramolecular ordering observed in the triclinic polymorph of this compound?

A4: The triclinic polymorph of this compound exhibits a high Z value (Z=8), leading to an intricate supramolecular arrangement driven by cooperative weak hydrogen bonds and stacking interactions. This unique arrangement contributes to its interesting optical properties, including strong second harmonic generation (SHG) [].

Q5: What are the primary industrial applications of this compound?

A5: this compound serves as a key intermediate in synthesizing various industrial products. Notably, it is used in producing dyes, pharmaceuticals, corrosion inhibitors, and the molluscicide niclosamide [, , ].

Q6: How does this compound behave as a reactant in catalytic hydrogenation?

A6: Studies exploring the catalytic hydrogenation of this compound reveal the influence of factors like catalyst type (palladium or platinum), solvent, and hydrogen pressure on reaction kinetics and selectivity. A significant challenge lies in mitigating the undesired hydrodehalogenation side reaction, which compromises the yield of the target product, 2-chloro-1,4-phenylenediamine [, , , , , ].

Q7: What are the implications of substituents on the hydrogenation of this compound?

A7: The presence of electron-donating or electron-withdrawing substituents on the aromatic ring can significantly influence the rate of hydrogenation and the extent of dehalogenation [].

Q8: How is this compound used in the synthesis of azo dyes?

A8: this compound frequently acts as a diazo component in azo dye synthesis. Researchers explore variations in the coupling component and reaction conditions to achieve desired color shades and properties of the resulting dyes [, , ].

Q9: What are the environmental concerns associated with this compound?

A9: Classified as a black-listed substance due to its poor biodegradability, this compound poses environmental risks. Its presence as a contaminant in water bodies, primarily due to industrial discharge and degradation of niclosamide, raises concerns about potential ecological impacts [, , ].

Q10: What are the known toxicological effects of this compound on living organisms?

A10: Studies reveal the acute toxicity of this compound to aquatic organisms like zebrafish. This compound induces significant hepatotoxicity and microsomal damage in isolated rat hepatocytes, highlighting potential risks to human health [, ].

Q11: How does this compound degrade in the environment?

A11: Research indicates that this compound can degrade in aqueous environments under the influence of factors like pH and sunlight exposure. Degradation products include carbon dioxide, aliphatic acids, and this compound, emphasizing the need for effective environmental monitoring and mitigation strategies [].

Q12: What analytical techniques are employed to detect and quantify this compound in various matrices?

A12: Researchers rely on sensitive analytical methods like gas chromatography (GC), high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS/MS) to detect and quantify this compound in complex matrices such as water, soil, and biological samples [, , , , ].

Q13: How do scientists ensure the accuracy and reliability of these analytical methods?

A13: Method validation is crucial for ensuring accurate and reliable results. Researchers rigorously validate analytical methods by assessing parameters such as linearity, precision, accuracy, recovery, and limits of detection and quantitation [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.